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molecular formula C8H16O B081980 7-Octen-1-ol CAS No. 13175-44-5

7-Octen-1-ol

Cat. No. B081980
M. Wt: 128.21 g/mol
InChI Key: WXPWPYISTQCNDP-UHFFFAOYSA-N
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Patent
US04220795

Procedure details

To a stirred solution of 152 g of oct-7-en-1-ol (prepared in Example 22 B-1) in 3.4 liters of acetone there was added 1.4 M of Jones Reagent (986 ml) while the mixture was maintained at less than 10° C. The mixture was stirred for 10 min and was quenched with 100 ml of isopropanol. The acetone volume was reduced in vacuo and the residue was diluted with water and extracted three times with equal volumes of ethyl acetate. The combined ethyl acetate extracts were washed two times with water, then with saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated in vacuo to yield 164 g of the title compound having the following physical characteristics:
Quantity
152 g
Type
reactant
Reaction Step One
Name
Jones Reagent
Quantity
986 mL
Type
reactant
Reaction Step One
Quantity
3.4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].CC(C)=[O:12].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[C:1]([OH:12])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
C(CCCCCC=C)O
Name
Jones Reagent
Quantity
986 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
3.4 L
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at less than 10° C
CUSTOM
Type
CUSTOM
Details
was quenched with 100 ml of isopropanol
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with equal volumes of ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed two times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated aqueous sodium chloride, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCCCCC=C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 164 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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